6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The trifluoromethyl group in this compound is particularly significant due to its influence on the compound’s pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the condensation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacokinetic properties influenced by the trifluoromethyl group.
Industry: Utilized in the development of agrochemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The chromene core may also interact with nucleic acids or other biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-oxo-4H-chromene-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
3-(trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the chromene core.
4H-chromene-2-carboxamide: Similar core structure but different substituents.
Uniqueness
The uniqueness of 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide lies in the combination of the chromene core and the trifluoromethyl group. This combination imparts unique pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Properties
Molecular Formula |
C18H12F3NO3 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO3/c1-10-5-6-15-13(7-10)14(23)9-16(25-15)17(24)22-12-4-2-3-11(8-12)18(19,20)21/h2-9H,1H3,(H,22,24) |
InChI Key |
HZCLQDAYBXECFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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